1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol
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Overview
Description
1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol is a complex organic compound characterized by multiple unsaturated fatty acid chains. This compound is notable for its intricate structure, which includes multiple double bonds and ester linkages. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol typically involves multi-step organic synthesis. The process begins with the preparation of the individual fatty acid components, which are then esterified to form the final compound. Key steps include:
Esterification: The reaction of fatty acids with alcohols in the presence of a catalyst such as sulfuric acid.
Purification: The use of techniques such as column chromatography to isolate the desired product.
Characterization: Analytical methods like NMR and mass spectrometry to confirm the structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of biocatalysts could also be explored to achieve more environmentally friendly synthesis routes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized using reagents like potassium permanganate.
Reduction: Hydrogenation reactions can reduce the double bonds to single bonds.
Substitution: Ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Saturated fatty acid esters.
Substitution: Free fatty acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple double bonds make it a candidate for polymerization reactions.
Biology
Biologically, this compound may exhibit interesting interactions with cell membranes due to its amphiphilic nature. It could be used in studies related to lipid metabolism and membrane dynamics.
Medicine
In medicine, the compound’s potential anti-inflammatory and antioxidant properties are of interest. It could be explored as a therapeutic agent for conditions involving oxidative stress.
Industry
Industrially, this compound could be used in the formulation of specialty lubricants and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-di-(9Z,12Z,15Z-octadecatrienoyl)-3-(8-(2E,4Z-decadienoyloxy)-5,6-octadienoyl)-sn-glycerol involves its interaction with cellular membranes and enzymes. The compound’s multiple double bonds allow it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness
The uniqueness of [3-[8-[(2E,4Z)-deca-2,4-dienoyl]oxyocta-5,6-dienoyloxy]-2-[(9Z,12,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate lies in its complex structure, which combines multiple unsaturated fatty acid chains in a single molecule. This complexity may confer unique physical and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C57H88O8 |
---|---|
Molecular Weight |
901.3 g/mol |
IUPAC Name |
[3-[8-[(2E,4Z)-deca-2,4-dienoyl]oxyocta-5,6-dienoyloxy]-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C57H88O8/c1-4-7-10-13-16-18-20-22-24-26-28-30-33-37-42-47-55(59)63-51-53(65-57(61)49-44-38-34-31-29-27-25-23-21-19-17-14-11-8-5-2)52-64-56(60)48-43-39-35-40-45-50-62-54(58)46-41-36-32-15-12-9-6-3/h7-8,10-11,16-19,22-25,32,35-36,41,45-46,53H,4-6,9,12-15,20-21,26-31,33-34,37-39,42-44,47-52H2,1-3H3/b10-7-,11-8-,18-16-,19-17-,24-22-,25-23-,36-32-,46-41+ |
InChI Key |
MURVBZHSZNEGRB-PLSBLKJFSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)OCC=C=CCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCC=C=CCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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